molecular formula C14H11N3O B14911418 n-(4-Cyanophenyl)-6-methylpicolinamide

n-(4-Cyanophenyl)-6-methylpicolinamide

Cat. No.: B14911418
M. Wt: 237.26 g/mol
InChI Key: XHQLLOHEXHLNMH-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-6-methylpicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of a cyanophenyl group attached to the nitrogen atom and a methyl group attached to the picolinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanophenyl)-6-methylpicolinamide typically involves the reaction of 4-cyanophenylamine with 6-methylpicolinic acid or its derivatives. One common method is the condensation reaction between 4-cyanophenylamine and 6-methylpicolinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanophenyl)-6-methylpicolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Cyanophenyl)-6-methylpicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Cyanophenyl)-6-methylpicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyanophenyl)glycine
  • N-(4-Cyanophenyl)thiourea
  • N-(4-Cyanophenyl)methylpiperazine

Uniqueness

N-(4-Cyanophenyl)-6-methylpicolinamide is unique due to the presence of both the cyanophenyl and methylpicolinamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-(4-cyanophenyl)-6-methylpyridine-2-carboxamide

InChI

InChI=1S/C14H11N3O/c1-10-3-2-4-13(16-10)14(18)17-12-7-5-11(9-15)6-8-12/h2-8H,1H3,(H,17,18)

InChI Key

XHQLLOHEXHLNMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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